molecular formula C12H19NO2 B8730988 3,5-Dimethyl-4-propyl-1H-pyrrole-2-carboxylic acid ethyl ester CAS No. 4758-64-9

3,5-Dimethyl-4-propyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B8730988
CAS RN: 4758-64-9
M. Wt: 209.28 g/mol
InChI Key: FURNFZQCOQEXNH-UHFFFAOYSA-N
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Patent
US05446157

Procedure details

A solution of sodiumnitrite (28.2 g, 0.41 mol) in water (100 ml) was added to a stirred cold solution of ethyl acetoacetate (49.4 g, 0.38 mol) in acetic acid as the temperature was held below 15° C. After the solution was stirred and stored overnight at 25° C., 3-n-propyl-2,4-pentanedione (53.7 g, 0.38 mol) and zinc (53 g) were sequentially added and the mixture was stored at 60° C. for 1 h. Dilution with water brought about the precipitation of ethyl 3,5-dimethyl-4-n-propylpyrrole-2-carboxylate 4d as a yellow solid, 22.4 g (29%), mp 98°-99° C. (lit. mp 99°-99.5° C.) after recrystallization from ethanol; 1HNMR (CDCl3): δ 9.3 (s, 1H), 4.25 (q, 2H), 2.25 (t, 2H), 2.24 (s,3H), 2.1s (s, 3H), 1.41 (m, 2H), 1.30 (t, 3H), 0.90 (t, 3H). The procedure was extended to the conversions of (a) 3-n-butyl-2,4-pentanedione to ethyl3,5-dimethyl-4-n-butylpyrrole-2-carboxylate 4e, a yellow solid, 32%, mp 99°-100° C. (lit. mp 99° C.), 1H NMR (CDCl3): δ 9.35 (S, 1H), 4.27 (q, 2H), 2.50 (t, 2H), 2.25 (s, 3H), 2.15 (s, 3H), 1.40 (m, 4H), 1.31 (t, 3H), and 0.91 (t, 3H); (b) 3-isopropyl-2,4-pentanedione to ethyl 3,5-dimethyl -4-isopropylpyrrole-2-carboxylate 4f , 20%, mp 104°-106° C. (lit. mp 105°-106.5° C.); and (c) 2-acetylcyclohexanone to ethyl 3-methyl-4,5,6,7-tetrahydroinadole-2-carboxylate 4i, 50%, mp 111°-113° C. (lit. 110° C.), 1H NMR (CDCl3): δ 9.03 (s, 1H), 4.25 (q, 2H), 2.41 (m, 4H), 2.21 (s, 3H), 1.65 (m, 4H), 1.30 (t, 3H).
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
49.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
53.7 g
Type
reactant
Reaction Step Two
Name
Quantity
53 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[C:5]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:6][C:7]([CH3:9])=O.[CH2:14]([CH:17](C(=O)C)[C:18](=O)[CH3:19])[CH2:15][CH3:16]>O.C(O)(=O)C.[Zn]>[CH3:9][C:7]1[C:17]([CH2:14][CH2:15][CH3:16])=[C:18]([CH3:19])[NH:1][C:6]=1[C:5]([O:11][CH2:12][CH3:13])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
49.4 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
53.7 g
Type
reactant
Smiles
C(CC)C(C(C)=O)C(C)=O
Name
Quantity
53 g
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
After the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held below 15° C
WAIT
Type
WAIT
Details
the mixture was stored at 60° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Dilution with water brought about the precipitation of ethyl 3,5-dimethyl-4-n-propylpyrrole-2-carboxylate 4d as a yellow solid, 22.4 g (29%), mp 98°-99° C. (lit. mp 99°-99.5° C.)
CUSTOM
Type
CUSTOM
Details
after recrystallization from ethanol
CUSTOM
Type
CUSTOM
Details
to ethyl 3-methyl-4,5,6,7-tetrahydroinadole-2-carboxylate 4i, 50%, mp 111°-113° C. (lit. 110° C.), 1H NMR (CDCl3): δ 9.03 (s, 1H), 4.25 (q, 2H), 2.41 (m, 4H), 2.21 (s, 3H), 1.65 (m, 4H), 1.30 (t, 3H)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1=C(NC(=C1CCC)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.